Atorvastatin-d5 (calcium salt)
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Overview
Description
Atorvastatin-d5 (calcium salt) is a deuterated form of atorvastatin calcium, a widely used lipid-lowering agent belonging to the statin class of medications. Atorvastatin-d5 is primarily used as an internal standard in mass spectrometry for the quantification of atorvastatin. The deuterium atoms in atorvastatin-d5 replace hydrogen atoms, providing a stable isotopic label that aids in accurate measurement and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin-d5 (calcium salt) involves several steps, starting from the construction of the pyrrole ring. One prominent method is the Paal-Knorr condensation, which involves the reaction of a diketone with an amine to form the pyrrole ring. The side chain is then introduced through a series of reactions, including esterification, reduction, and hydrolysis. The final step involves the formation of the calcium salt by reacting the free acid form of atorvastatin-d5 with calcium ions .
Industrial Production Methods
Industrial production of atorvastatin-d5 (calcium salt) follows similar synthetic routes but on a larger scale. Key improvements in the process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin-d5 (calcium salt) undergoes various chemical reactions, including:
Oxidation: Atorvastatin can be oxidized to form its active metabolites.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include the active metabolites of atorvastatin, such as ortho- and para-hydroxy atorvastatin, which retain the lipid-lowering properties of the parent compound .
Scientific Research Applications
Atorvastatin-d5 (calcium salt) is extensively used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of atorvastatin.
Biology: To study the metabolic pathways and pharmacokinetics of atorvastatin.
Medicine: In clinical research to monitor atorvastatin levels in patients and study its effects on cholesterol levels.
Industry: In the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
Atorvastatin-d5 (calcium salt) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin-d5 reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin-d5 (calcium salt) is similar to other statins, such as:
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
Uniqueness
The uniqueness of atorvastatin-d5 lies in its deuterium labeling, which provides a stable isotopic marker for accurate quantification in analytical studies. This makes it particularly valuable in research settings where precise measurement of atorvastatin levels is required .
Conclusion
Atorvastatin-d5 (calcium salt) is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its synthesis, chemical reactions, and applications in various fields highlight its importance in advancing our understanding of atorvastatin and its effects on cholesterol metabolism.
Properties
Molecular Formula |
C66H68CaF2N4O10 |
---|---|
Molecular Weight |
1165.4 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,5D,6D,9D,10D; |
InChI Key |
FQCKMBLVYCEXJB-RKBFYDEKSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Origin of Product |
United States |
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